Desmethylastemizole

Description

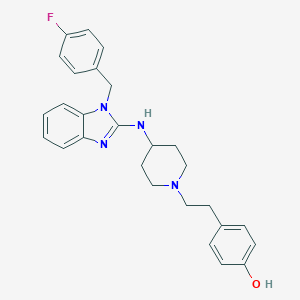

astemizole metabolite in dog plasma; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGYWHSFHIMTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224058 | |

| Record name | Desmethylastemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73736-50-2 | |

| Record name | Desmethylastemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylastemizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylastemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLASTEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylastemizole: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylastemizole, the principal active metabolite of the second-generation antihistamine astemizole, is a potent histamine H1 receptor antagonist.[1][2] While effective in the management of allergic conditions, its clinical use has been curtailed by significant cardiovascular risks, primarily the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsade de Pointes.[3][4] This technical guide provides an in-depth exploration of the dual mechanism of action of this compound, focusing on its high-affinity interaction with the histamine H1 receptor and its critical off-target effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.

Core Mechanisms of Action

This compound's pharmacological profile is characterized by two primary molecular interactions:

-

Histamine H1 Receptor Antagonism: As a potent antihistamine, this compound competitively and reversibly binds to histamine H1 receptors located on various cell types, including those in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[5] This action prevents histamine from binding to its receptor, thereby suppressing the classic allergic responses of edema, flare, and pruritus.

-

hERG Potassium Channel Blockade: The significant cardiotoxicity associated with this compound stems from its high-affinity blockade of the hERG potassium channel (encoded by the KCNH2 gene). This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting the rapidly activating delayed rectifier potassium current (IKr), this compound prolongs the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram. This delay in repolarization increases the risk of early afterdepolarizations and subsequent ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and inhibitory potency of this compound and its parent compound, astemizole.

| Compound | Target | Assay Type | IC50 (nM) | Source(s) |

| This compound | hERG Potassium Channel | Whole-Cell Patch Clamp | 1.0 | |

| Astemizole | hERG Potassium Channel | Whole-Cell Patch Clamp | 0.9 | |

| Norastemizole | hERG Potassium Channel | Whole-Cell Patch Clamp | 27.7 |

Table 1: Inhibitory Potency (IC50) against the hERG Potassium Channel.

| Compound | Target | Radioligand | Ki (nM) | Source(s) |

| This compound | Histamine H1 Receptor | [³H]-mepyramine | ~4-5 | |

| Astemizole | Histamine H1 Receptor | [³H]-mepyramine | ~4 |

Table 2: Binding Affinity (Ki) for the Histamine H1 Receptor.

Signaling Pathways and Logical Relationships

To visually represent the molecular interactions of this compound, the following diagrams illustrate the histamine H1 receptor signaling pathway and the mechanism of hERG channel blockade.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard procedure for determining the binding affinity of this compound for the human histamine H1 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

Cell Harvester.

-

Scintillation Counter.

2. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on hERG currents in a mammalian cell line.

1. Materials and Reagents:

-

Cells: HEK293 cells stably transfected with the hERG (KCNH2) gene.

-

External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; adjusted to pH 7.2 with KOH.

-

Test Compound: this compound dissolved in the external solution at various concentrations.

-

Patch-Clamp Electrophysiology Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

2. Procedure:

-

Cell Preparation: Plate the hERG-expressing HEK293 cells on glass coverslips and allow them to adhere.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic observation, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic "tail current" as channels recover from inactivation and close.

-

Record baseline hERG currents in the external solution.

-

-

Drug Application: Perfuse the cell with the external solution containing a known concentration of this compound and record the hERG currents until a steady-state block is achieved.

-

Washout: Perfuse the cell with the drug-free external solution to observe any reversal of the channel block.

-

Repeat: Perform recordings with multiple concentrations of this compound on different cells to establish a concentration-response relationship.

3. Data Analysis:

-

Measure the amplitude of the peak tail current before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the hERG current.

Conclusion

This compound exhibits a dual mechanism of action that underscores the critical importance of comprehensive pharmacological profiling in drug development. Its potent antagonism of the histamine H1 receptor provides its therapeutic benefit as an antihistamine. However, its equipotent, high-affinity blockade of the hERG potassium channel is the molecular basis for its significant cardiotoxicity. The detailed experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of this compound and the evaluation of new chemical entities for similar liabilities. A thorough understanding of these on-target and off-target interactions is paramount for the development of safer and more effective medications.

References

- 1. Selective inhibition of histamine-evoked Ca2+ signals by compartmentalized cAMP in human bronchial airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylastemizole: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation H1-receptor antagonist.[1] Originally developed for the treatment of allergic conditions, astemizole was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval, which was primarily attributed to the actions of this compound.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

This compound is formed following the oral administration of astemizole, which is well-absorbed but undergoes extensive first-pass metabolism.[4] The pharmacokinetic profile of this compound is characterized by a significantly longer half-life and higher steady-state concentrations compared to its parent compound.

Absorption and Metabolism

Astemizole is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the small intestine and liver, primarily through O-demethylation to form this compound.[4] This metabolic conversion is so extensive that the steady-state plasma concentrations of this compound are more than 30-fold higher than those of astemizole. While CYP3A4 is involved in the minor metabolic pathways of astemizole to 6-hydroxyastemizole and norastemizole, its role in the primary formation of this compound is considered negligible, with other cytochrome P450 isozymes playing a more significant role.

Distribution

Specific details on the volume of distribution for this compound in humans are not extensively documented in publicly available literature. However, preclinical studies in rats have investigated the tissue distribution of similar compounds, suggesting rapid and wide distribution into various organs.

Elimination

This compound has a long elimination half-life, reported to be between 9 and 13 days in humans. This prolonged half-life contributes to its accumulation in the body upon repeated dosing.

Drug Interactions

The metabolism of astemizole, and consequently the formation and clearance of this compound, can be significantly affected by co-administration with inhibitors of the cytochrome P450 enzyme system. Drugs such as ketoconazole, itraconazole, and erythromycin can inhibit the metabolism of astemizole, leading to elevated plasma levels of both the parent drug and this compound, thereby increasing the risk of cardiotoxicity.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound. It is important to note that detailed human pharmacokinetic parameters are sparse in the literature, and much of the specific data comes from preclinical animal studies.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 9 - 13 days | |

| Time to Steady State | Approx. 4 weeks | |

| Steady-State Concentration | >30-fold higher than astemizole |

Table 2: Preclinical (Animal) Pharmacokinetic Parameters of this compound (following oral administration of Astemizole)

| Species | Dose of Astemizole | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | t½ (h) | Reference |

| Beagle Dog | 10 mg/kg | 22.6 ± 5.44 | 8 | 1010 ± 193 | 48 | |

| Cynomolgus Monkey | 10 mg/kg | 27.0 ± 30.5 | 8 | 1290 ± 1110 | 48 |

Pharmacodynamics

The primary pharmacodynamic actions of this compound are its potent antagonism of the histamine H1 receptor and its significant off-target effect of blocking the hERG potassium channel.

Mechanism of Action: H1-Receptor Antagonism

This compound is a potent and selective antagonist of the histamine H1 receptor. This action is responsible for the antihistaminic effects observed after the administration of astemizole, such as the relief of allergy symptoms.

Mechanism of Action: hERG Channel Blockade

A critical pharmacodynamic property of this compound is its high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound leads to a prolongation of the QT interval, which can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsade de Pointes.

Quantitative Pharmacodynamic Data

Table 3: In Vitro hERG Channel Blockade by Astemizole and its Metabolites

| Compound | IC50 (nM) | Reference |

| This compound | 1.0 | |

| Astemizole | 0.9 | |

| Norastemizole | 27.7 |

Signaling Pathways and Metabolic Transformation

hERG Potassium Channel Blockade Signaling Pathway

The primary signaling event in the cardiotoxicity of this compound is the direct blockade of the hERG potassium channel, which disrupts the normal flow of potassium ions during cardiac repolarization.

Metabolic Pathway of Astemizole

Astemizole undergoes metabolism to its major active metabolite, this compound, and other minor metabolites.

Experimental Protocols

Determination of this compound Plasma Concentration (HPLC-MS/MS)

A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Plasma samples are typically subjected to liquid-liquid extraction to isolate the analyte from plasma proteins and other interfering substances.

-

An internal standard (e.g., diphenhydramine) is added to the plasma sample before extraction to account for variability in the extraction process and instrument response.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

A C18 column or similar is used for reversed-phase chromatography.

-

An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used to separate this compound from other components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of this compound in blank plasma.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

The whole-cell patch-clamp technique is the gold standard for assessing the inhibitory effect of compounds on the hERG potassium channel.

-

Cell Culture:

-

A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human hERG channel is used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

-

A glass micropipette with a small tip diameter, filled with an intracellular solution, is brought into contact with a single cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV).

-

A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to elicit a large "tail" current as the channels recover from inactivation and deactivate.

-

-

Compound Application and Data Analysis:

-

A stable baseline hERG current is recorded in the absence of the test compound.

-

This compound at various concentrations is then perfused into the recording chamber.

-

The effect of the compound on the hERG current (typically the peak tail current) is measured.

-

The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Workflow Diagrams

Experimental Workflow: In Vitro hERG Assay

Logical Workflow: Preclinical Cardiac Safety Assessment

Conclusion

This compound is a potent H1-receptor antagonist that exhibits a complex pharmacokinetic profile, characterized by its formation as the major metabolite of astemizole and its long elimination half-life. The primary safety concern with this compound is its high-affinity blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. A thorough understanding of its pharmacokinetics and pharmacodynamics, through detailed in vitro and in vivo studies, is crucial for assessing the cardiac safety of any new chemical entity that may share similar structural features or metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for such assessments in drug discovery and development.

References

- 1. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylastemizole: A Comprehensive Technical Guide on its Role as the Major Metabolite of Astemizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astemizole, a second-generation H1-receptor antagonist, undergoes extensive first-pass metabolism to its primary and pharmacologically active metabolite, desmethylastemizole. This technical guide provides an in-depth analysis of the metabolic conversion of astemizole, focusing on the pharmacokinetic profiles of both the parent drug and its metabolite, the enzymatic pathways involved, and detailed experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams. Understanding the metabolism of astemizole to this compound is critical for comprehending its therapeutic effects, potential for drug-drug interactions, and the historical context of its market withdrawal due to cardiotoxicity concerns.

Introduction

Astemizole was formerly used for the treatment of allergic rhinitis and urticaria.[1] Its clinical efficacy is largely attributed to its major metabolite, this compound, which exhibits potent antihistaminic activity.[2] The parent drug, astemizole, is rapidly absorbed and extensively metabolized in the liver and small intestine, leading to low systemic bioavailability of astemizole itself but high circulating concentrations of this compound.[3] This metabolic profile has significant implications for the drug's pharmacodynamics, including its long duration of action and its association with adverse cardiac effects, specifically QT interval prolongation, which is primarily attributed to this compound.[4]

Pharmacokinetics of Astemizole and this compound

The pharmacokinetic properties of astemizole and its primary metabolite, this compound, are distinct, with the metabolite exhibiting a significantly longer half-life and higher plasma concentrations upon chronic administration.[2] A summary of available pharmacokinetic parameters is presented in Table 1.

Table 1: Comparative Pharmacokinetic Parameters of Astemizole and this compound

| Parameter | Astemizole | This compound | Reference(s) |

| Peak Plasma Concentration (Cmax) | Low | High plasma levels | |

| Time to Peak Plasma Concentration (Tmax) | - | Gradual take-over from astemizole | |

| Area Under the Curve (AUC) | - | - | |

| Elimination Half-life (t½) | Approximately 1 day | Biphasic: initial 7-9 days, terminal ~19 days | |

| Protein Binding | ~96.7% | - |

Note: Specific Cmax, Tmax, and AUC values are not consistently reported across the literature in a directly comparable format.

Metabolic Pathway of Astemizole

The primary metabolic pathway for astemizole is O-demethylation to form this compound. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. In addition to this compound, other minor metabolites such as 6-hydroxyastemizole and norastemizole have been identified.

Cytochrome P450 Enzymes Involved

Multiple CYP450 isoenzymes have been implicated in the metabolism of astemizole. While initial hypotheses pointed towards CYP3A4, further research has revealed a more complex picture.

-

CYP2J2: This enzyme is considered to play a major role in the O-demethylation of astemizole, particularly in the small intestine, contributing significantly to its first-pass metabolism.

-

CYP2D6: Recombinant CYP2D6 has been shown to catalyze the formation of both this compound and 6-hydroxyastemizole.

-

CYP3A4: While CYP3A4 is a major drug-metabolizing enzyme, its role in the primary O-demethylation of astemizole to this compound is considered to be minor. However, it may be involved in the formation of other minor metabolites.

The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions, a key factor in the safety profile of astemizole.

Signaling Pathway Diagram

The metabolic conversion of astemizole to its major metabolite, this compound, is illustrated in the following diagram.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the metabolism of astemizole.

In Vitro Metabolism of Astemizole using Human Liver Microsomes

This protocol is designed to investigate the metabolism of astemizole in a system that mimics the human liver environment.

Materials:

-

[¹⁴C]-Astemizole

-

Human liver microsomes

-

NADPH-generating system (magnesium chloride, glucose 6-phosphate, NADP⁺, glucose 6-phosphate dehydrogenase)

-

100 mM potassium phosphate buffer (pH 7.4)

-

Organic solvent (e.g., acetonitrile) for reaction termination

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.1–0.5 mg/mL), [¹⁴C]-astemizole (1 or 10 µM), and potassium phosphate buffer. The final volume should be between 0.5–2 mL.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the Reaction: Add the NADPH-generating system to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 10–60 minutes) at 37°C with gentle agitation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and other metabolites using a validated LC-MS/MS method.

Metabolism of Astemizole using Recombinant CYP450 Enzymes

This protocol allows for the identification of specific CYP450 isoforms responsible for astemizole metabolism.

Materials:

-

[¹⁴C]-Astemizole

-

Microsomes from cells expressing a single recombinant human CYP450 isoform (e.g., CYP2J2, CYP2D6, CYP3A4)

-

NADPH-generating system

-

100 mM potassium phosphate buffer (pH 7.4)

-

Organic solvent

-

LC-MS/MS system

Procedure:

-

Prepare the Incubation Mixture: Combine the recombinant CYP450 microsomes (e.g., 100 pmol P450/mL), [¹⁴C]-astemizole (10 µM), and potassium phosphate buffer in a final volume of 0.5 mL.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the Reaction: Add the NADPH-generating system.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Terminate and Analyze: Follow steps 5-7 from the human liver microsome protocol to terminate the reaction and analyze the formation of metabolites.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying astemizole metabolism in vitro.

Conclusion

This compound is the principal and pharmacologically active metabolite of astemizole. Its formation, primarily mediated by CYP2J2 and to a lesser extent by other CYP enzymes, is a critical determinant of the drug's therapeutic and adverse effects. The high concentrations and long half-life of this compound contribute significantly to the antihistaminic activity but also to the risk of cardiotoxicity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of astemizole and other compounds with similar metabolic profiles. A thorough understanding of drug metabolism is essential for the development of safer and more effective pharmaceuticals.

References

- 1. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of Desmethylastemizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac arrhythmias.[1] As the dominant compound found in serum following astemizole administration, the pharmacological profile of this compound is of significant interest for understanding both its therapeutic effects and its toxicological liabilities.[2] This technical guide provides a comprehensive overview of the primary biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Primary Biological Targets

This compound is characterized by a dual interaction with two primary biological targets: high-affinity antagonism of the histamine H1 receptor, responsible for its antihistaminic effects, and potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies its cardiotoxic potential.

Histamine H1 Receptor (H1R)

This compound acts as a potent antagonist at the histamine H1 receptor, which is the basis for its efficacy in treating allergic conditions.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade.

hERG (KCNH2) Potassium Channel

A critical off-target effect of this compound is the high-affinity blockade of the hERG potassium channel.[2] This channel is crucial for the repolarization phase of the cardiac action potential.[3] Inhibition of the rapidly activating delayed rectifier potassium current (IKr), for which the hERG channel is responsible, leads to a prolongation of the QT interval on an electrocardiogram. This prolongation increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsade de Pointes.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for the interaction of this compound and its parent compound, astemizole, with their primary biological targets.

| Compound | Target | Parameter | Value (nM) | Reference(s) |

| This compound | hERG Potassium Channel | IC₅₀ | 1.0 | |

| Astemizole | hERG Potassium Channel | IC₅₀ | 0.9 | |

| Astemizole* | Histamine H1 Receptor | IC₅₀ | 4.0 - 4.7 |

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Signaling Pathway

Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. This prevents the physiological responses associated with allergic reactions.

Mechanism of hERG Channel Blockade

This compound physically obstructs the hERG potassium channel, impeding the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolonged action potential duration and an increased risk of arrhythmias.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with its biological targets.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 5-20 µg of protein).

-

A fixed concentration of [³H]mepyramine (a radiolabeled H1 receptor antagonist), typically near its Kd value.

-

A range of concentrations of this compound (the unlabeled competitor).

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist, e.g., 10 µM mianserin).

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

This assay directly measures the electrical current flowing through hERG channels in a cell membrane and is the gold standard for assessing a compound's potential to block these channels.

Methodology:

-

Cell Preparation:

-

Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene, which encodes the hERG channel.

-

Plate the cells onto glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4).

-

Fabricate glass micropipettes and fill them with an intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2).

-

Using a micromanipulator, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a specific voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) where a characteristic "tail current" is measured upon channel recovery from inactivation.

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Drug Application and Analysis:

-

After recording a stable baseline current in the vehicle control solution, perfuse the chamber with solutions containing increasing concentrations of this compound.

-

Measure the peak tail current amplitude at each concentration after a steady-state block has been achieved.

-

Calculate the percentage inhibition of the current at each concentration relative to the baseline.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data to a Hill equation to determine the IC₅₀ value.

-

Conclusion

The pharmacological activity of this compound is defined by its potent interactions with two key proteins: the histamine H1 receptor and the hERG potassium channel. Its high affinity for the H1 receptor provides the molecular basis for its antihistaminic effects. Conversely, its potent, nanomolar-level blockade of the hERG channel is the primary mechanism responsible for the proarrhythmic risk associated with its parent compound, astemizole. A thorough understanding of these dual targets, quantified through rigorous in vitro assays such as radioligand binding and patch-clamp electrophysiology, is essential for drug development professionals seeking to design safer antihistamines and to evaluate the potential off-target liabilities of new chemical entities.

References

Desmethylastemizole: A Comprehensive Technical Review of its History, Pharmacology, and Clinical Implications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of desmethylastemizole, the principal active metabolite of the second-generation antihistamine, astemizole. This document outlines its historical context, from its role as a metabolite to its identification as a potent pharmacological agent with significant clinical implications. It includes a detailed summary of its pharmacokinetic and pharmacodynamic properties, methodologies for key experimental protocols, and visual representations of its metabolic and signaling pathways.

Historical Overview: From a Metabolite to a Molecule of Concern

This compound emerged in the scientific literature as the primary and pharmacologically active metabolite of astemizole, a long-acting, non-sedating H1 receptor antagonist. Astemizole was first synthesized by Janssen Pharmaceutica in 1977 and was marketed under the brand name Hismanal. It gained popularity for its efficacy in treating allergic rhinitis and urticaria without the sedative effects of first-generation antihistamines.

However, post-marketing surveillance in the 1990s revealed rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with astemizole use. Subsequent investigations revealed that astemizole and, more significantly, its metabolite this compound, were potent blockers of the human ether-a-go-go-related gene (hERG) potassium channel. This blockade leads to a prolongation of the QT interval in the electrocardiogram, a major risk factor for ventricular arrhythmias.

The high steady-state plasma concentrations and long elimination half-life of this compound meant that it became the primary mediator of both the therapeutic antihistaminic effects and the cardiotoxic side effects of astemizole. Due to these safety concerns, astemizole was voluntarily withdrawn from the global market by its manufacturer in 1999. The story of astemizole and this compound serves as a critical case study in drug metabolism and safety, highlighting the importance of evaluating the pharmacological and toxicological profiles of major metabolites.

Pharmacokinetics

This compound is formed via O-demethylation of astemizole, a process that occurs extensively during first-pass metabolism in the small intestine and liver. While initially thought to be primarily mediated by CYP3A4, further studies indicated a more complex metabolic pathway involving multiple cytochrome P450 isoenzymes.

Upon oral administration of astemizole, plasma concentrations of the parent drug are initially higher, but this compound levels gradually increase and surpass those of astemizole, becoming the predominant circulating compound.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Astemizole and this compound

| Parameter | Astemizole | This compound | Source(s) |

| Time to Peak (Tmax) | ~1-2 hours | Slower, gradual increase | [1][2] |

| Elimination Half-life (t½) | ~24 hours | 9-13 days | [3] |

| Steady-State Concentration | Lower | >30-fold higher than astemizole | |

| Protein Binding | ~96% | Not specifically reported, but expected to be high | |

| Metabolism | Extensive first-pass O-demethylation | Further metabolism and excretion |

Note: Specific Cmax and AUC values can vary significantly depending on the study design, dosage, and individual patient metabolism. The data presented represents a general comparison based on available literature.

Pharmacodynamics

This compound exhibits a dual pharmacological profile, acting as both a potent H1 receptor antagonist and a high-affinity hERG potassium channel blocker.

Table 2: Pharmacodynamic Profile of this compound

| Target | Parameter | Value | Source(s) |

| Histamine H1 Receptor | Activity | Retains potent antagonist properties | |

| Binding Affinity (Ki) | Data not available in reviewed literature | ||

| hERG (Kv11.1) Channel | IC50 | 1.0 nM |

It is noteworthy that the IC50 for hERG channel blockade by this compound is equipotent to that of the parent compound, astemizole (IC50 = 0.9 nM). This high-potency blockade at nanomolar concentrations, combined with its high plasma levels, is the primary mechanism behind the cardiotoxicity observed with astemizole administration.

Experimental Protocols

hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)

This protocol describes a typical electrophysiological experiment to determine the inhibitory effect of this compound on hERG channels expressed in a mammalian cell line.

Objective: To measure the concentration-dependent inhibition of hERG potassium current by this compound and determine its IC50 value.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK 293) cells stably transfected with hERG cDNA.

-

Recording Equipment: Patch-clamp amplifier, digitizer, and data acquisition software.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Test Compound: this compound stock solution (e.g., in DMSO) serially diluted in the external solution to final concentrations.

-

Methodology:

-

Cell Preparation: Culture hERG-expressing HEK 293 cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in a recording chamber.

-

Patch-Clamp Configuration: Using a micromanipulator, approach a single cell with a pipette filled with the internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit a large tail current. This tail current is used to measure the hERG channel activity.

-

Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound. Allow the drug to equilibrate for several minutes until a steady-state block is achieved.

-

Data Acquisition: Record the hERG tail current before (control) and after the application of different concentrations of this compound.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the control current and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of this compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK 293 or CHO cells).

-

Radioligand: [3H]-mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, [3H]-mepyramine, and membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, [3H]-mepyramine, and membrane suspension.

-

Competitive Binding: Add serial dilutions of this compound, [3H]-mepyramine, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways involving this compound.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Desmethylastemizole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation H1-receptor antagonist that was withdrawn from the market due to significant cardiotoxicity. This technical guide provides a comprehensive analysis of the safety and toxicity profile of this compound. It consolidates preclinical and clinical data, focusing on the mechanisms of toxicity, particularly its potent interaction with the hERG potassium channel. Quantitative toxicological data, detailed experimental methodologies, and mechanistic pathways are presented to serve as a critical resource for professionals in drug development and safety assessment.

Introduction and Chemical Identity

Astemizole was developed as a non-sedating antihistamine but was found to undergo extensive first-pass metabolism. Its primary active metabolite, this compound (O-desmethylastemizole), exhibits a long half-life and accumulates to concentrations significantly exceeding the parent drug[1]. This accumulation is the principal driver of the cardiotoxicity associated with astemizole use.

It is crucial to distinguish this compound from Norastemizole , another metabolite of astemizole. Norastemizole was briefly developed by Sepracor as a potentially safer alternative antihistamine[2]. However, its development was also discontinued; an FDA document regarding the non-approval of several antihistamines lists norastemizole among them[3]. This guide focuses primarily on this compound due to its clinical relevance in the context of astemizole-induced cardiotoxicity.

Preclinical Safety and Toxicology

Preclinical evaluation reveals a toxicity profile for this compound dominated by its cardiotoxic potential. As this compound was not developed independently, specific toxicology studies are limited. Therefore, data from the parent drug, astemizole, serve as the primary basis for assessment, a scientifically sound approach given that this compound is the main, long-acting, and equipotent toxic metabolite.

In Vitro Toxicology

The most significant in vitro finding is the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.

| Compound | Assay System | Endpoint | Result (IC50) | Reference |

| This compound | hERG-HEK 293 Cells | hERG Current Blockade | 1.0 nM | [1] |

| Astemizole | hERG-HEK 293 Cells | hERG Current Blockade | 0.9 nM | [1] |

| Norastemizole | hERG-HEK 293 Cells | hERG Current Blockade | 27.7 nM |

In Vivo Toxicology

Acute and chronic toxicity data for astemizole provide insight into the systemic effects following exposure to its primary metabolite, this compound.

Table 2.1: Acute Toxicity of Astemizole (Oral Administration)

| Species | Endpoint | Result | Reference |

| Rat | LD50 | >2560 mg/kg | |

| Mouse | LD50 | 2052 - 2560 mg/kg |

Table 2.2: Repeated-Dose Toxicology of Astemizole & Norastemizole

| Compound | Species | Duration | NOAEL | Key Findings | Reference |

| Astemizole | Rat | 24 months | ~5 mg/kg/day | No evidence of tumorigenicity. | |

| Astemizole | Mouse | 18 months | ~5 mg/kg/day | No evidence of tumorigenicity. |

Note: NOAEL for carcinogenicity studies is inferred from the lowest dose tested where no tumorigenic effect was observed.

Clinical Safety Profile

The clinical safety profile of this compound is derived from studies of its parent drug, astemizole. The primary adverse effect is dose-dependent prolongation of the QT interval, which can lead to life-threatening arrhythmias.

A meta-analysis of clinical data demonstrated that astemizole use was associated with a significant increase in the corrected QT (QTc) interval.

Table 3.1: Clinical QTc Prolongation Data

| Compound | Population | Endpoint | Result | Reference |

| Astemizole | Pooled Clinical Data | Mean Change in QTc | +22.1 ms |

This degree of QTc prolongation is considered clinically significant and is a well-established risk factor for Torsades de Pointes (TdP), a polymorphic ventricular tachycardia. The risk is exacerbated when astemizole is co-administered with inhibitors of cytochrome P450 enzymes (e.g., ketoconazole, erythromycin), which impair its metabolism and lead to even higher plasma concentrations of the parent drug and this compound.

Mechanisms of Toxicity & Visualizations

Metabolism of Astemizole

Astemizole is extensively metabolized in the liver and small intestine by cytochrome P450 enzymes. The primary pathway is O-demethylation to form this compound. While CYP3A4 has a minor role, other enzymes like CYP2D6 and CYP2J2 are also involved.

hERG Blockade and Proarrhythmia

The cardiotoxicity of this compound is a direct result of its high-affinity binding to and blockade of the hERG K+ channel. This blockade impedes the efflux of potassium ions (IKr current) during Phase 3 of the cardiac action potential, delaying ventricular repolarization. This delay manifests on the electrocardiogram (ECG) as a prolonged QT interval. Excessive QT prolongation can lead to early afterdepolarizations (EADs), which can trigger Torsades de Pointes.

Preclinical Safety Assessment Workflow

The evaluation of a compound like this compound follows a structured preclinical safety assessment workflow, designed to identify potential hazards before human trials.

Detailed Experimental Protocols

In Vitro hERG Inhibition Assay (Automated Patch-Clamp)

This protocol is based on established methodologies for assessing drug-induced hERG channel inhibition, consistent with regulatory expectations.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the KCNH2 gene (hERG).

-

Apparatus: Automated patch-clamp system (e.g., QPatch, Patchliner).

-

Solutions:

-

External Solution (mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Internal Solution (mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol: Based on FDA recommendations for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.

-

Holding potential of -80 mV.

-

Depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

-

Repolarizing step to -50 mV to elicit a peak tail current as channels recover from inactivation.

-

The protocol is repeated at a frequency of 0.1 Hz (every 10 seconds).

-

-

Procedure:

-

Establish a stable whole-cell recording and record baseline hERG currents for 3-5 minutes in the external solution (vehicle).

-

Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM).

-

Allow current to reach steady-state at each concentration (typically 3-5 minutes).

-

Measure the peak tail current at -50 mV.

-

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline vehicle control. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Repeated-Dose Toxicology Study (Rodent)

This protocol describes a representative 28-day oral toxicity study design consistent with OECD and ICH guidelines.

-

Species: Sprague-Dawley rats.

-

Groups:

-

Group 1: Control (Vehicle only), 10/sex.

-

Group 2: Low Dose, 10/sex.

-

Group 3: Mid Dose, 10/sex.

-

Group 4: High Dose, 10/sex.

-

Recovery groups for control and high dose (5/sex) may be included and observed for 14 days post-dosing.

-

-

Administration: Daily oral gavage for 28 consecutive days.

-

Endpoints & Observations:

-

Clinical: Mortality/morbidity (twice daily), detailed clinical observations (daily), body weight (weekly), food consumption (weekly).

-

Clinical Pathology (Day 29): Hematology, coagulation, and serum clinical chemistry.

-

Anatomic Pathology (Day 29): Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from control and high-dose groups.

-

-

Data Analysis: Statistical analysis is performed to compare dose groups to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no biologically significant adverse findings are observed.

Conclusion and Regulatory Context

The safety profile of this compound is unequivocally dominated by its potent, high-affinity blockade of the hERG potassium channel. With an IC50 of 1.0 nM, it is one of the most potent hERG inhibitors identified. Because it is the principal, long-acting metabolite of astemizole, it is considered the primary agent responsible for the QTc prolongation and Torsades de Pointes that led to the withdrawal of astemizole from the market.

Preclinical toxicology studies of the parent drug did not reveal significant non-cardiac liabilities or tumorigenic potential at doses providing a large safety margin over therapeutic exposure. However, the profound cardiotoxicity risk, driven by this compound, presents an insurmountable safety hurdle. This case serves as a paradigm in drug development, underscoring the critical importance of early-stage hERG screening and the thorough characterization of active metabolites to prevent late-stage failures and ensure patient safety.

References

Desmethylastemizole: A Technical Guide for Drug Development Professionals

An In-depth Review of the Molecular Profile, Pharmacological Activity, and Analytical Methodologies for the Primary Active Metabolite of Astemizole.

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a second-generation antihistamine that was withdrawn from the market due to concerns of cardiac-related side effects.[1] As the primary mediator of both the therapeutic and adverse effects of the parent drug, a thorough understanding of this compound's molecular characteristics, mechanism of action, and pharmacokinetic profile is critical for researchers in the fields of pharmacology, toxicology, and drug development. This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, pharmacological actions, and relevant experimental protocols.

Molecular and Physicochemical Properties

This compound, also known as O-Desmethyl Astemizole, is a benzimidazole derivative.[2] Its core structure is essential for its biological activity. A summary of its key identifiers and physicochemical properties is presented below.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | [3] |

| CAS Number | 73736-50-2 | [3] |

| Molecular Formula | C₂₇H₂₉FN₄O | [3] |

| Synonyms | O-Desmethylastemizole, O-Demethylastemizole, R 44271 |

Physicochemical Data

Quantitative physicochemical data for this compound is crucial for formulation development and pharmacokinetic modeling. The following table summarizes key computed and available experimental properties.

| Property | Value | Data Type | Reference |

| Molecular Weight | 444.54 g/mol | Experimental | |

| Monoisotopic Mass | 444.23254 Da | Computed | |

| logP (Octanol-Water Partition Coefficient) | 5.6 | Computed | |

| Topological Polar Surface Area (TPSA) | 53.3 Ų | Computed | |

| pKa (most basic) | 8.5 (Predicted) | Computed | N/A |

| Solubility | Data not readily available. The parent drug, astemizole, is soluble in DMSO and ethanol. | N/A | |

| Melting Point | Data not readily available. | N/A | N/A |

Pharmacology and Mechanism of Action

This compound is an antagonist of the histamine H1 receptor, which accounts for its antihistaminic properties. However, its most significant pharmacological effect from a drug safety perspective is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

hERG Channel Blockade

The hERG channel is critical for cardiac repolarization. Inhibition of this channel by this compound delays the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This effect increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Experimental studies have shown that this compound and its parent drug, astemizole, are equipotent in their ability to block hERG channels, with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.0 nM and 0.9 nM, respectively.

Pharmacokinetics

Following oral administration, astemizole is rapidly and extensively metabolized to this compound. This metabolite has a very long elimination half-life, ranging from 9 to 13 days. Consequently, upon chronic administration, the steady-state serum concentration of this compound far exceeds that of the parent drug, making it the primary compound responsible for the observed clinical effects and cardiotoxicity.

Signaling and Metabolic Pathways

Metabolism of Astemizole

Astemizole undergoes O-demethylation to form its active metabolite, this compound. This metabolic conversion is a critical step in its bioactivation. While CYP3A4 plays a minor role, other cytochrome P450 isozymes are primarily responsible for this reaction.

Mechanism of hERG Blockade and Cardiotoxicity

The blockade of the hERG potassium channel by this compound directly impacts the electrophysiology of cardiomyocytes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Desmethylastemizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylastemizole is the principal active metabolite of the second-generation antihistamine astemizole. While astemizole was withdrawn from the market due to concerns about cardiac arrhythmias (long QT syndrome), this compound itself is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is a primary mechanism underlying drug-induced QT prolongation. Therefore, robust in vitro assessment of this compound's effects on key safety endpoints is crucial for any potential therapeutic development or for understanding the toxicological profile of related compounds.

These application notes provide detailed protocols for three critical in vitro assays: the hERG patch-clamp assay, a cytotoxicity assay, and a cytochrome P450 (CYP450) inhibition assay. While a specific protocol for the hERG assay with this compound is available, the cytotoxicity and CYP450 inhibition protocols are generalized methods that can be readily adapted for testing this compound.

hERG Potassium Channel Blockade Assay

The hERG assay is a critical component of preclinical safety assessment to evaluate the potential of a compound to cause QT interval prolongation and potentially fatal ventricular tachyarrhythmia.[1]

Data Presentation

Table 1: Potency of this compound and Related Compounds on hERG Current

| Compound | IC₅₀ (nM) |

| This compound | 1.0 |

| Astemizole | 0.9 |

| Norastemizole | 27.7 |

This data indicates that this compound and its parent drug, astemizole, are equipotent and highly potent blockers of the hERG potassium channel.

Experimental Protocol: Whole-Cell Patch Clamp

This protocol is based on studies of this compound's effect on hERG channels expressed in Human Embryonic Kidney (HEK 293) cells.

1. Cell Culture and Transfection:

- Culture HEK 293 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/mL G418 (for maintaining stable transfection).

- Stably transfect HEK 293 cells with hERG cDNA using a suitable vector (e.g., pCDNA3) and a lipofection reagent.

- Select and maintain a cell line with robust hERG current expression.

2. Electrophysiological Recording:

- Use the whole-cell patch-clamp technique to record hERG currents.

- External Solution (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): KCl 130, MgCl₂ 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

- Maintain cells at 36 ± 1 °C.

3. Voltage-Clamp Protocol:

- Hold the cell membrane potential at -80 mV.

- Apply depolarizing pulses to +20 mV for 2 seconds to activate the hERG channels.

- Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

- Apply this pulse protocol at a frequency of 0.067 Hz (every 15 seconds).

4. Drug Application:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.

- Perfuse the cells with the control external solution until a stable baseline recording is achieved.

- Apply different concentrations of this compound sequentially to the same cell, allowing steady-state block to be reached at each concentration.

5. Data Analysis:

- Measure the peak amplitude of the hERG tail current.

- Calculate the percentage of current inhibition at each drug concentration relative to the control.

- Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Visualization

hERG Assay Experimental Workflow

Cytotoxicity Assay

This section describes a general protocol for assessing the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

1. Cell Culture:

- Select a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if investigating anti-proliferative effects).

- Culture cells in the appropriate medium and conditions until they reach ~80% confluency.

2. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the stock solution to create a range of working concentrations.

- Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in sterile PBS.

- Add 10-20 µL of the MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

5. Solubilization of Formazan:

- Carefully remove the medium from each well.

- Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

- Subtract the absorbance of the blank (medium only) wells from all other readings.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Visualization

MTT Cytotoxicity Assay Workflow

Cytochrome P450 (CYP450) Inhibition Assay

This assay is crucial for evaluating the potential of a drug candidate to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes. This protocol describes a general method using human liver microsomes.

Experimental Protocol: CYP450 Inhibition

1. Reagents and Materials:

- Pooled human liver microsomes (HLM).

- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

- Specific CYP isoform positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

- This compound.

- Potassium phosphate buffer (pH 7.4).

- Acetonitrile or methanol (for reaction termination).

- LC-MS/MS system for analysis.

2. Incubation Procedure:

- Prepare a pre-incubation mix in a 96-well plate containing HLM, phosphate buffer, and a range of this compound concentrations (or a single high concentration for initial screening). Also include vehicle controls and positive control inhibitor wells.

- Pre-incubate the plate at 37°C for 5-10 minutes.

- Prepare a second plate with the probe substrates for the CYP isoforms being tested.

- Initiate the reaction by adding the NADPH regenerating system to the pre-incubation mix.

- Immediately transfer a portion of the reaction-initiating mix to the substrate plate.

- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination and Sample Processing:

- Terminate the reaction by adding cold acetonitrile (often containing an internal standard for LC-MS/MS analysis).

- Centrifuge the plate to pellet the precipitated protein.

- Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

- Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

5. Data Analysis:

- Determine the rate of metabolite formation in the presence of different concentrations of this compound.

- Calculate the percent inhibition relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value for each CYP isoform.

Visualization

CYP450 Inhibition Assay Workflow

References

Application Notes and Protocols for the Quantification of Desmethylastemizole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of desmethylastemizole, the primary active metabolite of astemizole. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

This compound is the major pharmacologically active metabolite of astemizole, a second-generation antihistamine. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use in research and potential therapeutic applications. This document outlines validated analytical methods, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), for the determination of this compound in plasma. Additionally, detailed protocols for common sample preparation techniques, including Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE), are provided.

Analytical Methods for this compound Quantification

A sensitive and specific HPLC-MS/MS method has been developed and validated for the simultaneous determination of astemizole and this compound in plasma.[1][2] This method offers high throughput and robust performance, making it suitable for bioanalytical studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated HPLC-MS/MS method for the analysis of this compound.

| Parameter | Method Details | Value | Biological Matrix | Reference |

| Instrumentation | HPLC-Tandem Mass Spectrometry | - | Dog and Monkey Plasma | [1][2] |

| Lower Limit of Quantification (LLOQ) | - | 7.5 ng/mL | Dog Plasma | [1] |

| 10 ng/mL | Monkey Plasma | |||

| Linearity Range | Not explicitly stated, but validated according to FDA guidelines. | - | Dog and Monkey Plasma | |

| Accuracy & Precision | In accordance with FDA guidelines for bioanalytical method validation. | - | Dog and Monkey Plasma | |

| Sample Preparation | Liquid-Liquid Extraction | - | Dog and Monkey Plasma |

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are presented below. These protocols are designed to be followed in a laboratory setting by trained personnel.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol describes a simple and effective method for extracting this compound from plasma prior to HPLC-MS/MS analysis.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Diphenhydramine)

-

Extraction solvent (e.g., Ethyl acetate or a mixture of ethyl acetate and n-hexane)

-

Reconstitution solution (Mobile phase or a compatible solvent)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-